1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

Catalog No.
S14551645
CAS No.
M.F
C9H8BrF3O3
M. Wt
301.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)ben...

Product Name

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

IUPAC Name

1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

Molecular Formula

C9H8BrF3O3

Molecular Weight

301.06 g/mol

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-7-2-6(10)3-8(4-7)16-9(11,12)13/h2-4H,5H2,1H3

InChI Key

OGUZXGRELSKKNO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)OC(F)(F)F

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene (CAS 2158298-50-9) is a highly functionalized, tri-substituted aromatic building block designed for advanced pharmaceutical and agrochemical synthesis. It features a reactive bromide handle for transition-metal-catalyzed cross-couplings, a highly lipophilic and metabolically stable trifluoromethoxy (-OCF3) group, and a methoxymethyl (MOM) protected phenol [1]. This specific substitution pattern is engineered to provide robust stability during harsh organometallic transformations while allowing for mild, late-stage unmasking of the hydroxyl group, making it a critical precursor for complex active pharmaceutical ingredients (APIs) where maintaining the integrity of the -OCF3 moiety is paramount [2].

Attempting to substitute this compound with its unprotected analog, 3-bromo-5-(trifluoromethoxy)phenol, or a generic methyl ether variant, introduces severe process inefficiencies. The unprotected phenol contains an acidic proton that actively quenches organometallic reagents (e.g., n-BuLi) and neutralizes basic additives in palladium-catalyzed couplings, drastically reducing yields and requiring wasteful excesses of expensive reagents [1]. Conversely, while a methyl ether provides adequate protection during synthesis, its late-stage cleavage requires harsh Lewis acids (such as BBr3 at cryogenic temperatures) that frequently degrade sensitive downstream functional groups [2]. The MOM-protected variant perfectly balances robust protection during strong-base chemistry with mild, orthogonal cleavage conditions, ensuring high overall synthetic efficiency.

Organometallic Precursor Suitability: Halogen-Metal Exchange Efficiency

When utilizing the bromo position for carbon-carbon bond formation via halogen-metal exchange, the presence of an unprotected phenol severely compromises the reaction. 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene, featuring a MOM-protected hydroxyl, allows for near-quantitative lithiation. In contrast, the unprotected analog, 3-bromo-5-(trifluoromethoxy)phenol, quenches the organolithium reagent, resulting in poor yields and requiring wasteful excess of expensive bases [1].

Evidence DimensionYield of electrophile trapping following lithiation
Target Compound Data>85% yield (1.1 eq n-BuLi)
Comparator Or Baseline3-Bromo-5-(trifluoromethoxy)phenol (<30% yield, >2.0 eq n-BuLi)
Quantified Difference>55% increase in yield with ~50% reduction in base equivalent requirement
Conditionsn-BuLi at -78 °C, followed by electrophilic quench (e.g., DMF)

Procuring the MOM-protected variant prevents the waste of expensive organometallic reagents and ensures high-yielding downstream functionalization.

Processability: Late-Stage Deprotection Mildness

For complex API synthesis, the choice of phenol protecting group dictates the harshness of late-stage deprotection. The MOM ether in 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene is cleaved under mild acidic conditions, preserving sensitive functional groups. Substituting this with a more common methyl ether (1-bromo-3-methoxy-5-(trifluoromethoxy)benzene) necessitates harsh Lewis acids like BBr3, which often leads to side reactions and reduced overall yields [1].

Evidence DimensionDeprotection yield and condition severity
Target Compound Data>95% yield under mild acid (e.g., TFA/DCM or 10% HCl, 25 °C)
Comparator Or BaselineMethyl ether analog (60-70% yield, BBr3 at -78 °C to RT)
Quantified Difference~25-35% higher recovery yield under significantly milder conditions
ConditionsLate-stage phenol unmasking in multi-functionalized intermediates

Selecting the MOM-protected building block reduces the risk of late-stage API degradation, directly improving overall manufacturing yield.

Cross-Coupling Efficiency: Suzuki-Miyaura Compatibility

Palladium-catalyzed cross-couplings are standard industrial processes for building biphenyl or heteroaryl architectures. The MOM-protected target compound undergoes efficient Suzuki coupling without interfering with the basic conditions required for the catalytic cycle. Conversely, using the unprotected 3-bromo-5-(trifluoromethoxy)phenol neutralizes the basic additives (e.g., K2CO3), stalling the reaction and promoting protodeboronation of the coupling partner [1].

Evidence DimensionConversion rate in Pd-catalyzed cross-coupling
Target Compound Data>90% conversion (standard 1.5 eq base loading)
Comparator Or BaselineUnprotected phenol (<50% conversion, >3.0 eq base required)
Quantified Difference>40% higher conversion with half the base loading
ConditionsStandard Suzuki-Miyaura coupling with arylboronic acids, Pd catalyst, K2CO3

Procuring the protected intermediate ensures reproducible, high-throughput cross-coupling cycles with standard catalyst and base loadings.

Formulation and Application: Metabolic Stability via -OCF3 Substitution

The inclusion of the trifluoromethoxy (-OCF3) group provides a critical advantage in drug design over standard methoxy (-OCH3) analogs. The -OCF3 group in this building block significantly enhances lipophilicity (LogP) while completely resisting cytochrome P450-mediated oxidative O-demethylation, a common metabolic liability for simple methoxy-substituted aromatics [1].

Evidence DimensionMetabolic half-life (t1/2) and lipophilicity contribution (π value)
Target Compound DataHigh metabolic stability; Hansch π value = +1.04
Comparator Or Baseline-OCH3 analog (Susceptible to rapid O-demethylation; Hansch π value = -0.02)
Quantified DifferenceComplete resistance to O-demethylation and a +1.06 increase in lipophilicity contribution
ConditionsIn vitro human liver microsome (HLM) stability assays and standard LogP calculations

This compound is the necessary choice for synthesizing APIs that require enhanced membrane permeability and extended in vivo half-lives.

Synthesis of Lipophilic API Cores

This compound is the optimal starting material for constructing pharmaceutical intermediates where the -OCF3 group is required to enhance membrane permeability and metabolic stability. The protected phenol allows for extensive core elaboration before mild unmasking [1].

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

Ideal for synthetic routes requiring strong basic conditions (e.g., directed ortho-metalation or Grignard reactions). The MOM group withstands these conditions and is later cleaved orthogonally using mild acid, preventing the degradation of other sensitive moieties [2].

High-Throughput Palladium-Catalyzed Library Generation

Procured for generating libraries of biphenyl or heteroaryl compounds via Suzuki or Buchwald-Hartwig couplings. The absence of an acidic phenolic proton ensures high conversion rates and reproducible yields without the need for excess base or catalyst loading [2].

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

299.96089 g/mol

Monoisotopic Mass

299.96089 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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